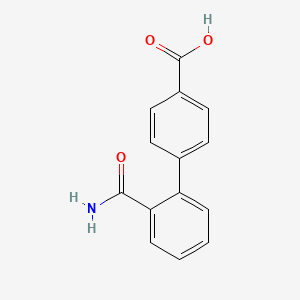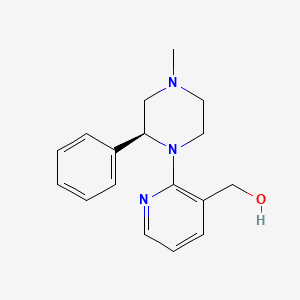
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine is a chiral compound with a complex structure that includes a pyridyl group, a phenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridyl and phenyl intermediates, followed by their coupling with the piperazine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium and triisopropylborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridyl ring can be reduced under specific conditions.
Substitution: The phenyl and pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl or pyridyl compounds.
Scientific Research Applications
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine: The non-chiral version of the compound.
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperidine: A similar compound with a piperidine ring instead of a piperazine ring.
1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpyrrolidine: A similar compound with a pyrrolidine ring.
Uniqueness
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. The presence of both pyridyl and phenyl groups also provides a versatile platform for further chemical modifications .
Properties
CAS No. |
824954-89-4 |
|---|---|
Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
[2-[(2S)-4-methyl-2-phenylpiperazin-1-yl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3/t16-/m1/s1 |
InChI Key |
PYZPABZGIRHQTA-MRXNPFEDSA-N |
Isomeric SMILES |
CN1CCN([C@H](C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
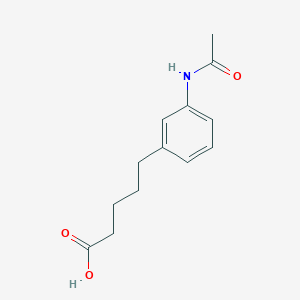

![2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)

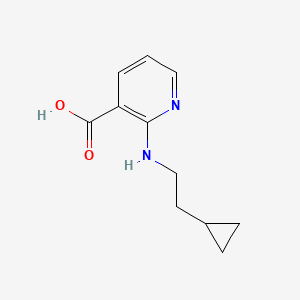
![7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)
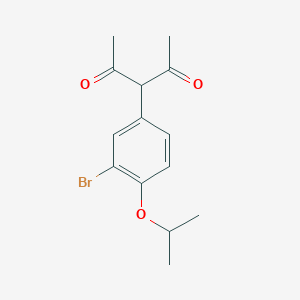
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)
